2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-21(9-14-3-6-19-20(8-14)26-13-25-19)23-15-4-5-16(23)11-18(10-15)27-17-2-1-7-22-12-17/h1-3,6-8,12,15-16,18H,4-5,9-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUKNASMSBODHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC4=C(C=C3)OCO4)OC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule with significant potential in medicinal chemistry. Characterized by its unique structural features, it incorporates a benzodioxole moiety and a bicyclic structure that enhances its biological activity. This article explores its biological activity, highlighting relevant research findings, case studies, and data tables.
Molecular Formula and Weight
- Molecular Formula : C28H22N4O4
- Molar Mass : 478.5 g/mol
- CAS Number : 1022390-58-4
Structural Features
| Feature | Description |
|---|---|
| Benzodioxole Moiety | Enhances pharmacological properties |
| Bicyclic Structure | Facilitates interaction with biological targets |
| Pyridine Substituents | Contributes to chemical reactivity |
Pharmacological Profile
The compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate potential efficacy against specific cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound exhibits activity against bacterial strains, suggesting potential as an antimicrobial agent.
- Neuropharmacological Effects : Due to its structural similarity to known psychoactive compounds, it is being studied for effects on neurotransmitter systems.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the compound's effects on human tumor cell lines (e.g., HepG2). Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM.
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
-
Antimicrobial Testing :
- The compound was tested against Staphylococcus aureus and Escherichia coli using the disk diffusion method. It demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against both strains, indicating broad-spectrum antibacterial activity.
-
Neuropharmacological Assessment :
- In vivo studies showed that the compound could modulate dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µM) |
|---|---|---|---|
| Anticancer | HepG2 | Inhibition of cell proliferation | 10 |
| Antimicrobial | Staphylococcus aureus | Antibacterial | 15.62 |
| Antimicrobial | Escherichia coli | Antibacterial | 15.62 |
| Neuropharmacological | Rat brain slices | Modulation of neurotransmitters | Varies |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound has a high affinity for:
- Thioredoxin Reductase (TrxR) : Implicated in cancer progression; inhibition may lead to selective antitumor effects.
- Phospholipase A2 : Potentially involved in inflammatory responses; inhibition could provide therapeutic benefits in inflammatory diseases.
Comparison with Similar Compounds
1-[3-(Pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]-2-(1H-pyrrol-1-yl)ethan-1-one (CAS 2108575-58-0)
- Key Difference : Replaces the benzodioxol group with a pyrrole ring.
- Implications: The absence of the benzodioxol moiety reduces lipophilicity (clogP: ~2.1 vs.
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane Dihydrochloride (CAS 1820664-70-7)
tert-Butyl 3-(2-Oxopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Key Difference : Lacks aromatic substituents; features a tert-butyl carbamate and oxopropyl group.
- Implications : Reduced steric hindrance and simplified structure make it a common intermediate for further functionalization .
Functional Analogues with Benzodioxol Groups
1-(2H-1,3-Benzodioxol-5-yl)-2-(Dimethylamino)butan-1-one
- Key Difference: Substitutes the azabicyclo scaffold with a dimethylamino-butanone chain.
- Implications: The dimethylamino group enhances basicity (pKa ~9.5), favoring interactions with monoamine transporters .
4-(4-((1-(5-Ethylpyrimidin-2-yl)piperidin-4-yl)amino)-6,7-dihydro-8H-pyrimido[5,4-b][1,4]oxazin-8-yl)-3-fluorobenzonitrile (Compound 23 in )
Table 1: Key Parameters of Selected Analogues
*clogP values estimated using ChemAxon software.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely involves palladium-catalyzed coupling or carbodiimide-mediated amidation, as seen in analogous azabicyclo derivatives (e.g., ) .
- Metabolic Stability : The benzodioxol group in the target compound may confer resistance to CYP450-mediated oxidation compared to simpler aryl groups .
Q & A
Basic Research Questions
Q. How can synthesis yield and purity of the compound be optimized?
- Methodology : Systematic variation of reaction conditions (temperature, solvent, catalyst) is critical. For example:
- Temperature : Elevated temperatures (60–100°C) may accelerate cyclization but risk side reactions. Evidence from analogous azabicyclo compounds suggests reflux conditions improve yield .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in the azabicyclo framework, while dichloromethane aids in stabilizing intermediates .
- Catalysts : Palladium or copper catalysts may facilitate coupling reactions for pyridinyloxy or benzodioxole moieties .
- Validation : Monitor reaction progress via TLC and optimize using Design of Experiments (DoE) to identify ideal parameter combinations .
Q. What analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent integration and stereochemistry, particularly for the azabicyclo[3.2.1]octane core and pyridinyloxy group .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- X-ray Crystallography : Resolve ambiguous stereochemistry in azabicyclo systems by growing single crystals (e.g., using slow evaporation in ethanol/water mixtures) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity and target interactions?
- Molecular Docking : Use software like AutoDock Vina to simulate binding of the benzodioxole and pyridinyloxy groups to receptors (e.g., neurotransmitter transporters). Focus on π-π stacking and hydrogen-bonding interactions .
- Pharmacophore Mapping : Identify key pharmacophoric features (e.g., the bicyclic amine as a hydrogen-bond acceptor) using Schrödinger’s Phase .
- Validation : Cross-validate docking results with experimental IC data from in vitro assays .
Q. How should researchers address contradictions in synthetic protocols for derivatives?
- Case Study : Evidence shows divergent yields for triazole- vs. pyridinyloxy-substituted analogs due to steric and electronic effects .
- Resolution :
Compare substituent electronic profiles (Hammett constants) to predict reactivity.
Use kinetic studies (e.g., -NMR reaction monitoring) to identify rate-limiting steps.
Validate via controlled experiments with standardized conditions .
Q. What strategies ensure compound stability under experimental conditions?
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., azabicyclo derivatives degrade above 150°C) .
- pH Sensitivity : Test solubility and stability in buffers (pH 3–10) using HPLC to detect hydrolysis of the benzodioxole or pyridinyloxy groups .
- Storage : Lyophilize and store under inert gas (argon) at -20°C to prevent oxidation .
Q. How are bioactivity assays designed to evaluate pharmacological potential?
- In Vitro Screening :
- Target Selection : Prioritize receptors (e.g., serotonin transporters) based on structural analogs .
- Assay Conditions : Use HEK-293 cells transfected with target receptors; measure inhibition via fluorescence polarization .
- Dose-Response : Test concentrations from 1 nM to 100 µM, with triplicate replicates to ensure statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
